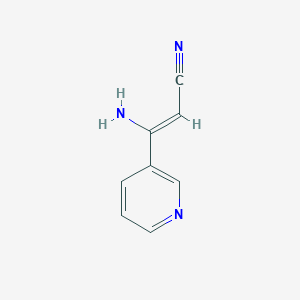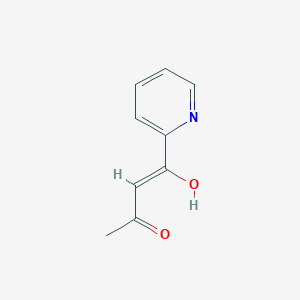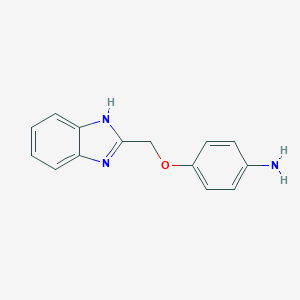![molecular formula C21H24N2O3S2 B263911 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether is a chemical compound that has been the subject of extensive scientific research. It is a thienoimidazole derivative that has shown promise in various biomedical applications.
作用机制
The mechanism of action of 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether involves the inhibition of various enzymes and proteins. The compound binds to the active site of these enzymes and proteins, preventing their activity. This inhibition leads to the suppression of various cellular processes, including inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
The thienoimidazole derivative has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, HIV, and inflammatory conditions.
实验室实验的优点和局限性
The thienoimidazole derivative has several advantages for lab experiments. It has high purity and stability, making it suitable for in vitro and in vivo studies. It has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, the compound has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various cellular processes.
未来方向
There are several future directions for the research on 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether. One direction is to study its efficacy in treating various types of cancer. The compound has shown promise in inducing apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another direction is to study its effects on viral replication. The compound has been shown to inhibit the activity of various viral proteins, making it a potential candidate for the treatment of viral infections. Additionally, further research is needed to determine the long-term safety and efficacy of the compound in humans.
合成方法
The synthesis of 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with 3-phenylpropyl mercaptan. The resulting intermediate is then reacted with 2-aminothiophenol to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
The thienoimidazole derivative has shown promise in several biomedical applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, histone deacetylases, and protein kinase C. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, HIV, and inflammatory conditions.
属性
分子式 |
C21H24N2O3S2 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C21H24N2O3S2/c1-26-18-11-9-17(10-12-18)23-20-15-28(24,25)14-19(20)22-21(23)27-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19-20H,5,8,13-15H2,1H3 |
InChI 键 |
PNMWPBHMBSPDJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)



![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)

![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)

methanone](/img/structure/B263877.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)